21-Hydroxy-5-beta-pregnane-3,20-dione
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Overview
Description
17-HYDROXYACETYL-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE is a complex organic compound with the molecular formula C21H32O3 . It is a rare and unique chemical often used in early discovery research . This compound is part of a larger class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 17-HYDROXYACETYL-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE typically involves multiple steps starting from simpler organic molecules. One common method involves the chemical modification of cholesterol through a series of reactions, including oxidation, reduction, and cyclization .
Chemical Reactions Analysis
17-HYDROXYACETYL-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction typically involves the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
17-HYDROXYACETYL-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 17-HYDROXYACETYL-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to hormone receptors and modulating gene expression . This interaction can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
17-HYDROXYACETYL-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE can be compared with other cyclopenta[a]phenanthrene derivatives, such as:
- (3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methyl-3-hepten-2-yl]-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
These compounds share a similar core structure but differ in their functional groups and side chains, which can influence their biological activities and applications. The uniqueness of 17-HYDROXYACETYL-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-ONE lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPYDUPOCUYHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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